L-803,087 Trifluoroacetate is a synthetic compound recognized for its role as a selective agonist for the somatostatin receptor subtype 4. This compound is part of a broader class of somatostatin analogs that have been developed to enhance therapeutic efficacy in various medical applications. The somatostatin receptor family plays a critical role in numerous physiological processes, including hormone regulation and neurotransmission.
L-803,087 Trifluoroacetate was synthesized as part of research aimed at developing nonpeptidic agonists for somatostatin receptors. The compound was first reported in the literature by Rohrer et al. in 1998, highlighting its high affinity and selectivity for the somatostatin receptor subtype 4. It has since been utilized in various pharmacological studies to explore its effects on cellular signaling pathways and potential therapeutic applications .
L-803,087 Trifluoroacetate is classified as a nonpeptidic agonist of the G protein-coupled receptor family, specifically targeting the somatostatin receptor subtype 4. It falls under the category of small molecules designed to mimic the action of natural peptides involved in endocrine signaling.
The synthesis of L-803,087 Trifluoroacetate involves several key steps that typically include the formation of the core triazole structure and subsequent modifications to achieve the desired trifluoroacetate functionality. The general synthetic pathway can be summarized as follows:
Technical details regarding specific reagents and conditions are typically outlined in synthetic protocols found in chemical literature .
L-803,087 Trifluoroacetate possesses a complex molecular structure characterized by its triazole ring and trifluoroacetate moiety. The structural formula can be represented as follows:
Where , , , , and correspond to the specific numbers of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms in the molecular formula.
The compound's molecular weight and other relevant physicochemical properties can be derived from experimental data such as nuclear magnetic resonance spectroscopy and mass spectrometry analyses.
L-803,087 Trifluoroacetate participates in various chemical reactions typical of small organic molecules. These may include:
Technical details about these reactions can be found in organic chemistry literature where similar compounds are discussed .
The mechanism of action for L-803,087 Trifluoroacetate primarily involves its interaction with somatostatin receptor subtype 4. Upon binding to this receptor:
Data from pharmacological studies indicate that L-803,087 exhibits significant effects on cell signaling dynamics relevant to endocrine function .
L-803,087 Trifluoroacetate typically appears as a white solid or crystalline powder. Its solubility profile indicates good solubility in organic solvents such as dimethyl sulfoxide and limited solubility in water.
The chemical properties include stability under various pH conditions and reactivity towards nucleophiles due to the presence of electrophilic sites within its structure. Detailed analyses can be conducted using techniques such as differential scanning calorimetry and thermogravimetric analysis.
Relevant data on these properties can be found in specialized chemical databases or publications focused on pharmacological compounds .
L-803,087 Trifluoroacetate has several scientific uses:
The compound's selectivity for somatostatin receptor subtype 4 makes it particularly interesting for targeted therapeutic strategies .
L-803,087 Trifluoroacetate (chemically defined as N²-[4-(5,7-Difluoro-2-phenyl-1H-indol-3-yl)-1-oxobutyl]-L-arginine methyl ester trifluoroacetate) exhibits nanomolar affinity for the human somatostatin receptor subtype 4 (sst₄), with a dissociation constant (Kᵢ) of 0.7 nM. This high-affinity binding arises from specific molecular interactions between the compound and critical residues within the sst₄ binding pocket. The ligand features an L-arginine methyl ester moiety that forms essential hydrogen bonds with Gln279 located in transmembrane domain 6 (TMD6) of the receptor. This polar interaction anchors the ligand and initiates conformational changes required for receptor activation [1] [8].
The 5,7-difluoro-2-phenylindole core of L-803,087 Trifluoroacetate engages in extensive hydrophobic interactions within a subpocket formed by Val212, Val213, Phe216, Leu280, and Leu283. These van der Waals contacts contribute significantly to binding energy and ligand orientation. Additionally, the phenyl ring at the indole 2-position participates in π-stacking with His294 in extracellular loop 3 (ECL3), further stabilizing the active receptor conformation. Molecular docking simulations confirm that these interactions collectively yield an estimated binding energy of -8.24 ± 0.41 kcal/mol, consistent with experimental affinity measurements [8] . The trifluoroacetate counterion enhances solubility but does not participate directly in receptor binding [1] [7].
L-803,087 Trifluoroacetate demonstrates exceptional selectivity (>280-fold) for sst₄ over other somatostatin receptor subtypes. Quantitative binding affinity profiling reveals the following Kᵢ values: 199 nM at sst₁, 4720 nM at sst₂, 1280 nM at sst₃, and 3880 nM at sst₅ receptors. This pharmacological profile establishes it as the most selective sst₄ agonist available for research applications [1] [2] [7].
Functional assays confirm this subtype selectivity. Unlike non-selective somatostatin peptides (e.g., SRIF-14) or multi-receptor targeting analogs (e.g., octreotide), L-803,087 Trifluoroacetate does not inhibit growth hormone, insulin, or glucagon secretion even at micromolar concentrations. This absence of endocrine activity underscores its unique functional selectivity for neural and immune sst₄ populations rather than endocrine-expressed subtypes (sst₂, sst₅) [1] [9]. In hippocampal tissue, L-803,087 Trifluoroacetate facilitates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor-mediated synaptic responses—an effect not observed with sst₂-selective agonists—highlighting subtype-specific neuromodulatory outcomes [1] [3].
Table 1: Binding Affinity Profile of L-803,087 Trifluoroacetate at Human Somatostatin Receptor Subtypes
Receptor Subtype | Kᵢ Value (nM) | Selectivity Ratio (vs. sst₄) |
---|---|---|
sst₄ | 0.7 | 1 |
sst₁ | 199 | 284 |
sst₂ | 4720 | 6743 |
sst₃ | 1280 | 1829 |
sst₅ | 3880 | 5543 |
Source: Rohrer et al. (1998); MedChemExpress Data [1] [2] [7]
Activation of sst₄ by L-803,087 Trifluoroacetate triggers complex modulation of intracellular calcium dynamics, primarily through inhibition of voltage-gated L-type calcium channels (Cav1). In retinal ganglion cells, 10 nM L-803,087 Trifluoroacetate reduces barium current (Iₘₐₓ) through Cav1 channels by 41.2% ± 2.7% within two minutes of application. This inhibition persists despite pertussis toxin pretreatment (which inactivates Gᵢ/G₀ proteins), confirming Gᵢ-independent signaling [6].
Mechanistic studies reveal that sst₄ couples to Gαq proteins upon L-803,087 Trifluoroacetate binding, initiating phospholipase C beta (PLCβ) activation. PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) to generate inositol trisphosphate (IP₃) and diacylglycerol (DAG). DAG subsequently activates protein kinase C (PKC) isoforms, which phosphorylate Cav1 α1 subunits to reduce channel open probability. Pharmacological PKC inhibition with GF109203X (5 μM) attenuates L-803,087 Trifluoroacetate-induced calcium current suppression to 14.6%, demonstrating PKC’s critical role. Concurrently, liberated Gβγ subunits directly inhibit Cav1 channels via voltage-independent interactions—an effect blocked by the Gβγ inhibitor gallein [6]. This dual pathway (PKC-dependent phosphorylation and Gβγ direct binding) achieves potent reduction of calcium influx, potentially underlying neuroprotective effects in excitotoxicity models [4] [6].
Beyond calcium channels, L-803,087 Trifluoroacetate modulates multiple voltage-gated ion channels through sst₄ activation. In hippocampal neurons, it potentiates AMPA receptor-mediated synaptic responses by 40-50%, likely through PKC-mediated phosphorylation of GluA1 subunits at Ser831 residues. This facilitation enhances glutamatergic transmission and contributes to pro-convulsive effects observed in vivo—mice treated with 5 nmol L-803,087 Trifluoroacetate exhibit doubled seizure duration during kainate-induced epileptogenesis [1] [3].
Paradoxically, in retinal circuitry, sst₄ activation coordinates parallel inhibition of intrinsically photosensitive retinal ganglion cells (ipRGCs) and dopamine amacrine cells. L-803,087 Trifluoroacetate (10 nM) suppresses voltage-gated calcium currents in ipRGCs by 41.2%, reducing intrinsic excitability. Simultaneously, it enhances potassium conductance in dopamine amacrine cells via G protein-coupled inwardly rectifying potassium channels (GIRKs), hyperpolarizing the membrane potential. This dual modulation stabilizes retinal light adaptation without destabilizing non-image-forming vision [4] [7]. The anti-convulsive effects observed in rat hippocampal slices during pilocarpine-induced seizures further demonstrate region-specific outcomes, where 100 nM L-803,087 Trifluoroacetate reduces seizure severity through mechanisms requiring functional sst₂ receptors [3].
Table 2: Ion Channel Targets Modulated by L-803,087 Trifluoroacetate via sst₄ Activation
Ion Channel Type | Tissue/Cell Type | Effect | Signaling Mechanism |
---|---|---|---|
L-type (Cav1) | Retinal Ganglion Cells | Inhibition (41.2% ± 2.7%) | Gαq-PKC phosphorylation; Gβγ direct inhibition |
AMPA Receptors | Hippocampal Neurons | Facilitation (40-50%) | PKC-mediated GluA1 phosphorylation |
GIRK | Dopamine Amacrine Cells | Potassium current enhancement | Gβγ direct activation |
Voltage-gated Ca²⁺ | Intrinsically Photosensitive RGCs | Inhibition (41.2%) | Gαq-PKC cascade |
Source: Farrell et al. (2010); Moneta et al. (2002); Vuong et al. (2015) [1] [3] [4]
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: